molecular formula C17H14N2OS B5717975 N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide CAS No. 300717-34-4

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide

Cat. No.: B5717975
CAS No.: 300717-34-4
M. Wt: 294.4 g/mol
InChI Key: DGMUUFORPOSBNE-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide is a synthetic compound featuring a biphenyl core linked via a carboxamide group to a 5-methyl-substituted thiazole ring.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-11-18-17(21-12)19-16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMUUFORPOSBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214086
Record name N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300717-34-4
Record name N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300717-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the biphenyl and carboxamide groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps involve coupling reactions to attach the biphenyl group and the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole ring and biphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or biphenyl rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide exhibits significant antibacterial properties against various strains of bacteria. Its mechanism primarily involves the inhibition of bacterial growth by targeting enzymes essential for bacterial survival, such as dihydropteroate synthase, which is crucial for folate synthesis necessary for nucleic acid production. The compound's structural features enhance its lipophilicity and ability to penetrate biological membranes, making it a promising candidate for developing new antibacterial agents.

Anticancer Potential
Research indicates that this compound may also have anticancer properties. Similar thiazole derivatives have been shown to exhibit cytotoxic effects against several cancer cell lines . The compound's interaction with specific molecular targets can inhibit pathways critical for cancer cell proliferation, suggesting its potential as a lead compound in cancer therapeutics.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. The thiazole moiety is known to modulate inflammatory responses, which could be beneficial in treating various inflammatory diseases.

Materials Science Applications

The unique structural properties of this compound make it suitable for applications in materials science. Its biphenyl structure can be utilized in organic electronics and as a building block for advanced materials due to its favorable electronic properties.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited micromolar activity against resistant bacterial strains, indicating its potential as

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Key Insights :

  • The substitution on the thiazole ring (e.g., nitro, amino, or methyl groups) significantly influences target selectivity and potency. For example, the nitro group in enhances antiparasitic activity, while the methyl group in the main compound may optimize pharmacokinetics.
  • Benzothiazole derivatives (e.g., compound II in ) exhibit diuretic effects, suggesting that fused aromatic systems enhance renal targeting.
2.2. Biphenyl Carboxamide Derivatives
Compound Name Structural Features Biological Activity Reference
N-[5-(hydroxycarbamoyl)-2-chlorophenyl]-biphenyl-4-carboxamide (5a) Chlorophenyl and hydroxycarbamoyl substituents on biphenyl Synthetic intermediate (no activity data)
Biphenyl amide p38 kinase inhibitor Cyclopropylmethyl and oxadiazole substituents on biphenyl p38 kinase inhibition
GR 127935 hydrochloride Piperazinyl and oxadiazole substituents; complex biphenyl-carboxamide Purinoreceptor antagonism

Key Insights :

  • Substituents on the biphenyl ring dictate biological targets. For instance, oxadiazole and piperazinyl groups in GR 127935 enable purinoreceptor binding, whereas simpler methylthiazole substitution (main compound) may favor different interactions.
  • The p38 kinase inhibitor demonstrates that bulky substituents (e.g., oxadiazole) enhance kinase binding, contrasting with the compact thiazole in the main compound.
2.3. Thiophene/Thiazole Hybrids
Compound Name Structural Features Biological Activity Reference
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) Thiophene core with dichlorobenzyl-thiazole Anticancer (cytotoxic/cytostatic)

Key Insights :

  • Thiophene-thiazole hybrids (e.g., 5f ) exhibit anticancer activity, highlighting the role of halogenated aromatic groups in cytotoxicity.
2.4. Heterocyclic Variations
Compound Name Structural Features Biological Activity Reference
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole replaces biphenyl Not specified (structural study)
Filapixant Thiazole with trifluoromethylpyrimidine and morpholine groups Purinoreceptor antagonism

Key Insights :

  • Filapixant demonstrates that thiazole derivatives with morpholine and trifluoromethyl groups can target purinoreceptors, a pathway distinct from the main compound’s implied mechanisms.

Pharmacological Implications

  • Activity Trends : Thiazole-carboxamides show diverse activities (diuretic, antiparasitic, anticancer, COX inhibition), driven by substituents and core modifications.
  • Target Selectivity : Bulky groups (e.g., oxadiazole in ) favor kinase inhibition, while smaller substituents (e.g., methyl in the main compound) may optimize metabolic stability.

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl backbone substituted with a carboxamide group and a thiazole moiety. The structural formula can be represented as follows:

C15H14N2OS\text{C}_{15}\text{H}_{14}\text{N}_2\text{OS}

The presence of the thiazole ring enhances the compound's lipophilicity, facilitating its penetration through biological membranes, which is crucial for its pharmacological efficacy.

Antimicrobial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. Its mechanism primarily involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, effectively preventing bacterial growth.

In Vitro Studies

In vitro studies have shown that this compound exhibits effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus8 µg/mL
Bacillus subtilis10 µg/mL
Streptococcus epidermidis15 µg/mL

These results indicate that this compound is particularly potent against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Potential

Recent studies have begun to explore the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and DNA fragmentation. The compound's ability to inhibit specific kinases involved in cell proliferation is under investigation.

Case Studies

  • Breast Cancer Cell Lines : In studies involving MDA-MB-231 breast cancer cells, this compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control treatments .
  • Colon Cancer Models : The compound has also shown promise in colon cancer models, where it reduced cell viability by over 50% at concentrations above 20 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components. The thiazole ring is essential for antimicrobial activity, while modifications to the biphenyl structure can enhance or diminish efficacy against specific pathogens.

Comparison with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-chloropyridin-2-yl)-5-propylthiophene-3-carboxamidePyridine instead of thiazoleAntimicrobial against Gram-positive bacteria
N-(1H-benzimidazol-2-yl)-5-propylthiophene-3-carboxamideBenzimidazole moietyEffective against fungal pathogens
N-(4-methylthiazol-2-yl)-5-propylthiophene-3-carboxamideSimilar thiazole structureStrong antibacterial properties

These comparisons illustrate how slight variations in chemical structure can lead to different biological activities while emphasizing the unique mechanisms associated with this compound.

Q & A

Q. Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL/SHELXS) is used for refinement .

Basic: How is the biological activity of this compound initially assessed in research settings?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anticancer Activity : NCI-60 cell line screening (e.g., GI50_{50} values) via the Developmental Therapeutics Program .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based or radiometric) .

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